A-Technical-Guide-to-the-Synthesis-and-Purification-of-2-Amino-4,6-dihydroxypyrimidine-13C2
A-Technical-Guide-to-the-Synthesis-and-Purification-of-2-Amino-4,6-dihydroxypyrimidine-13C2
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂. This isotopically labeled compound is a crucial tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry.[1][2][3][4] This document details a robust synthetic route, outlines a rigorous purification protocol, and discusses the analytical methods for characterization. The methodologies presented are designed to be reproducible and scalable, catering to the needs of researchers, scientists, and drug development professionals.
Introduction: The Significance of ¹³C-Labeled Pyrimidines
Stable isotope labeling is a powerful technique in the pharmaceutical and life sciences.[1][2][5] The incorporation of stable isotopes, such as carbon-13 (¹³C), into bioactive molecules is particularly vital for metabolic studies, enabling the tracing of metabolic pathways and the identification of metabolites.[1][2][4][5] 2-Amino-4,6-dihydroxypyrimidine serves as a foundational scaffold in numerous biologically active compounds. Its ¹³C₂-labeled analogue provides a distinct mass shift, facilitating its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy.[4]
The primary application of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is as an internal standard for the precise quantification of its unlabeled counterpart and its derivatives.[4] Furthermore, it serves as a tracer to elucidate the metabolic fate of molecules synthesized from this pyrimidine core.[4]
Strategic Approach to Synthesis: The Retrosynthetic Analysis
The synthesis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is most efficiently achieved through a convergent synthesis strategy. The core pyrimidine ring is constructed via a condensation reaction between a ¹³C-labeled dicarbonyl compound and guanidine.
Our retrosynthetic approach identifies diethyl malonate-¹³C₂ and guanidine hydrochloride as the key starting materials. Diethyl malonate-¹³C₂ can be prepared from malonic acid-¹³C₃, a commercially available isotopically labeled precursor.
Caption: Retrosynthetic analysis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.
Detailed Synthetic Protocol
The synthesis is a two-step process: the preparation of diethyl malonate-¹³C₂ and the subsequent cyclocondensation with guanidine hydrochloride.
Step 1: Synthesis of Diethyl malonate-¹³C₂
This esterification is a standard procedure, but care must be taken to maximize the yield and prevent hydrolysis of the valuable ¹³C-labeled starting material.
Reaction: Malonic acid-¹³C₃ + 2 Ethanol --(H₂SO₄)--> Diethyl malonate-¹³C₂ + 2 H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Malonic acid-¹³C₃ | 107.04 | 10.0 g | 0.0934 |
| Absolute Ethanol | 46.07 | 50 mL | 0.855 |
| Concentrated H₂SO₄ | 98.08 | 1 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 5 g | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid-¹³C₃ (10.0 g, 0.0934 mol).
-
Add absolute ethanol (50 mL) and swirl to dissolve the malonic acid.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain diethyl malonate-¹³C₂ as a colorless oil.
Expected Yield: ~85-90%
Step 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂
This is a classic pyrimidine synthesis via the condensation of a β-dicarbonyl compound with guanidine.[6] The use of a strong base like sodium methoxide is crucial for the deprotonation of guanidine.
Reaction: Diethyl malonate-¹³C₂ + Guanidine HCl --(NaOCH₃, CH₃OH)--> 2-Amino-4,6-dihydroxypyrimidine-¹³C₂
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate-¹³C₂ | 163.13 | 12.8 g (assuming 85% yield from Step 1) | 0.0785 |
| Guanidine hydrochloride | 95.53 | 7.5 g | 0.0785 |
| Sodium metal | 22.99 | 1.8 g | 0.0783 |
| Anhydrous Methanol | 32.04 | 100 mL | - |
| 10% HCl | - | As needed | - |
Procedure:
-
Prepare a fresh solution of sodium methoxide by carefully adding small pieces of sodium metal (1.8 g, 0.0783 mol) to anhydrous methanol (100 mL) in a 250 mL three-necked flask under an inert atmosphere (N₂ or Ar). The flask should be cooled in an ice bath during the addition.
-
Once all the sodium has reacted, add guanidine hydrochloride (7.5 g, 0.0785 mol) to the sodium methoxide solution and stir for 15 minutes.
-
Slowly add diethyl malonate-¹³C₂ (12.8 g, 0.0785 mol) to the reaction mixture.
-
Heat the mixture under reflux for 3 hours.[6]
-
After reflux, evaporate the solvent under reduced pressure.[6]
-
Dissolve the resulting white solid in a minimum amount of water.[6]
-
Adjust the pH of the solution to 6 with 10% HCl. A white precipitate will form.[6]
-
Filter the precipitate and wash it with distilled water and then with ethanol.[6]
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to obtain 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.
Expected Yield: ~90-95%[6]
Caption: Overall synthetic workflow for 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.
Purification and Characterization
The purity of the final compound is paramount for its intended applications. The crude product obtained from the synthesis is typically of high purity, but further purification may be necessary.
Purification
Recrystallization is the preferred method for purifying 2-Amino-4,6-dihydroxypyrimidine-¹³C₂.
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of hot water.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water, followed by cold ethanol.
-
Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ should be confirmed by a suite of analytical techniques.
Analytical Methods:
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to the unlabeled standard, but coupling patterns with the adjacent ¹³C atoms may be observable. The chemical shifts for the NH₂ and OH protons will be present. |
| ¹³C NMR | Two distinct signals for the ¹³C-labeled carbons will be observed in the aromatic region, confirming the incorporation of the isotopes.[7] |
| Mass Spectrometry (MS) | The molecular ion peak will show an m/z value of 129.09, corresponding to the molecular weight of the ¹³C₂-labeled compound.[8] |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak should be observed, indicating high purity. A reverse-phase method with a C18 column is suitable.[9] |
| Melting Point | The melting point should be sharp and consistent with reported values for the unlabeled compound (typically >250 °C).[10] |
Safety and Handling
-
Guanidine hydrochloride: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Sodium metal: Highly reactive and flammable. Reacts violently with water.
-
Diethyl malonate: May cause eye, skin, and respiratory tract irritation.
-
Concentrated Sulfuric Acid: Corrosive and causes severe burns.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
The synthesis and purification of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is a well-established and reproducible process. By following the detailed protocols outlined in this guide, researchers can confidently produce this valuable isotopically labeled compound for their studies. The key to success lies in the careful handling of the isotopically labeled starting materials to maximize yield and the rigorous purification of the final product to ensure high purity.
References
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. [Link]
-
Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society. [Link]
-
Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. PubMed. [Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. Canadian Journal of Chemistry. [Link]
-
Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research. [Link]
-
Origin of C atoms in purine and pyrimidine de novo synthesis and 13 C... ResearchGate. [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]
-
Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC. [Link]
-
WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WIPO Patentscope. [Link]
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. ACS Publications. [Link]
-
2-Amino-4,6-dihydroxypyrimidine. SIELC Technologies. [Link]
-
Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. [Link]
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
Malonic acid. Wikipedia. [Link]
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]
-
Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. SIOC Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. figshare.com [figshare.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 2-Amino-4,6-dihydroxypyrimidine-13C2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-Amino-4,6-dihydroxypyrimidine | SIELC Technologies [sielc.com]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
